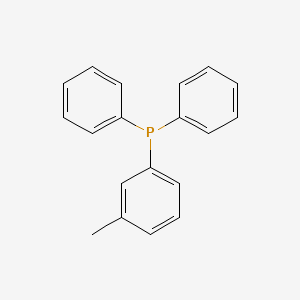
Diphenyl(m-tolyl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(m-tolyl)phosphine is an organophosphorus compound with the chemical formula (C₆H₅)₂PC₆H₄CH₃. It is a tertiary phosphine, meaning it contains a phosphorus atom bonded to three aryl groups. This compound is widely used in various chemical reactions and industrial applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl(m-tolyl)phosphine can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine compound.
From Metallated Phosphines: This approach uses metallated phosphines as intermediates, which react with aryl halides to produce the target compound.
Addition of P–H to Unsaturated Compounds: The addition of phosphine hydrides to unsaturated compounds can also yield this compound.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to their corresponding phosphines using reducing agents.
C–P Coupling Reactions: Carbon-phosphorus coupling reactions are another common method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(m-tolyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The aryl groups can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It participates in coupling reactions to form carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Coupling Reactions: Catalysts like palladium or nickel are often employed in coupling reactions.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Phosphine Hydrides: Formed through reduction reactions.
Substituted Phosphines: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions.
Applications De Recherche Scientifique
Diphenyl(m-tolyl)phosphine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diphenyl(m-tolyl)phosphine involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.
Diphenylphosphine: Contains two phenyl groups and one hydrogen atom.
Tri(m-tolyl)phosphine: Contains three m-tolyl groups.
Uniqueness
Diphenyl(m-tolyl)phosphine is unique due to its specific combination of aryl groups, which imparts distinct electronic and steric properties. This makes it particularly useful in certain catalytic applications where other phosphines may not perform as well .
Propriétés
Numéro CAS |
7579-70-6 |
|---|---|
Formule moléculaire |
C19H17P |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
(3-methylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C19H17P/c1-16-9-8-14-19(15-16)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 |
Clé InChI |
BGUPWTFDMHDYIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















